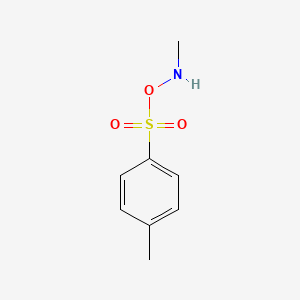

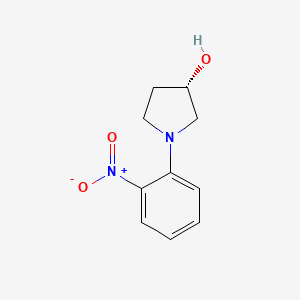

Benzenesulfonic acid, 4-methyl-, methylazanyl ester

Overview

Description

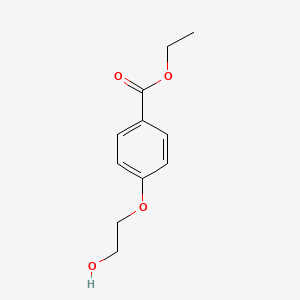

Benzenesulfonic acid, 4-methyl-, methyl ester is an organosulfur compound with the formula C8H10O3S . It is also known by other names such as p-Toluenesulfonic acid, methyl ester; p-Methylbenzenesulfonate methyl ester; Methyl p-toluenesulfonate; Methyl p-tosylate; Methyl toluene-4-sulfonate; Methyl tosylate; Methyl para-toluenesulfonate; Methyl- (4)-toluenesulfonate; p-Toluolsulfonsaeure methyl ester; Methyl toluenesulfonate; Methyl 4-methylbenzenesulfonate; Methylester kyseliny p-toluensulfonove; Methyl p-methylbenzenesulfonate; Methyl ester of 4-methylbenzenesulfonic acid; NSC 406335; methyl toluene-4-sulphonate .

Molecular Structure Analysis

The molecular structure of Benzenesulfonic acid, 4-methyl-, methyl ester is available as a 2D Mol file . The molecular weight of the compound is 186.228 .Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .Scientific Research Applications

Metal Nitrene Precursors in Stereoselective Reactions

Benzenesulfonic acid, 4-methyl-, methylazanyl ester, along with its derivatives, has been utilized as chiral reagents. These compounds serve as metal nitrene precursors, facilitating stereoselective CH and aziridination reactions of alkenes. This application is significant in the field of organic synthesis, where controlling the stereochemistry of reactions is crucial (Lebel, 2016).

Chromatography of Lipids

In another application, solid-phase extraction columns packed with stationary phases bonded with benzenesulfonic acid groups, including the 4-methyl derivative, have been adapted for silver ion chromatography. This technique is particularly useful for separating lipid methyl ester derivatives, demonstrating the compound's utility in lipid analysis (Christie, 1989).

Catalyst in Ester Synthesis

The compound has also been employed as a catalyst in the synthesis of various esters. For example, it has been used in the direct esterification process for producing ethyl p-hydroxy-benzoate. The effects of reaction conditions, such as time, material ratio, and amount of catalyst on yield, have been extensively studied, highlighting its role in optimizing chemical synthesis processes (Jiang-bei, 2000).

UV Absorber Progenitors in Coatings

In the field of materials science, benzenesulfonate esters of hydroxyphenylbenzotriazole, related to the 4-methyl derivative, have been identified as UV absorber progenitors. These compounds undergo photo-Fries rearrangement during UV exposure, forming derivatives useful in UV-curable coating formulations. This illustrates its potential in developing advanced materials with specific light-responsive properties (Olson, 1983).

Vibrational Spectroscopy Studies

The compound's vibrational properties have been investigated using FT-Raman and FT-IR spectroscopy, contributing to our understanding of its molecular structure. These studies are crucial in molecular spectroscopy, aiding in the identification and characterization of similar compounds (Babu et al., 2011).

Biodegradation of Azo Dyes

In environmental science, benzenesulfonic acid derivatives have been studied for their role in the biodegradation of sulfonated azo dyes. This research has implications for environmental remediation, particularly in the treatment of dye-contaminated wastewater (Paszczynski et al., 1992).

Mechanism of Action

Target of Action

It is known to be an effective reagent for the direct α-oxytosylation of carbonyl compounds .

Mode of Action

N-methyl-O-tosylhydroxylamine interacts with its targets (carbonyl compounds) through a process known as α-oxytosylation . This reaction proceeds smoothly at room temperature in the presence of both moisture and air . The compound exhibits good functional group tolerance in the substrate .

Biochemical Pathways

The α-oxytosylation of carbonyl compounds can lead to the formation of various heterocyclic products .

Pharmacokinetics

The compound has a predicted boiling point of 2970±330 °C and a predicted density of 1237±006 g/cm3 .

Result of Action

The α-oxytosylation of carbonyl compounds by N-methyl-O-tosylhydroxylamine can lead to the formation of various heterocyclic products . This suggests that the compound could have potential applications in organic synthesis.

Action Environment

The action of N-methyl-O-tosylhydroxylamine is influenced by environmental factors such as temperature and the presence of moisture and air . The α-oxytosylation reaction it catalyzes proceeds smoothly at room temperature in the presence of both moisture and air .

properties

IUPAC Name |

methylamino 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-7-3-5-8(6-4-7)13(10,11)12-9-2/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITSMXIDGOHOKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ONC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B3119731.png)

![6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B3119737.png)

![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3119762.png)